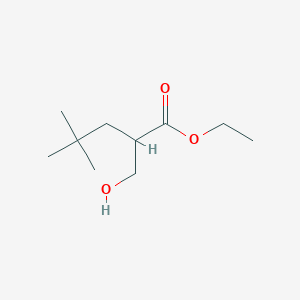

Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate, also known as ethyl pyruvate, is a chemical compound with the molecular formula C9H16O4. It is a colorless liquid with a fruity odor and is soluble in water and ethanol. Ethyl pyruvate has been the subject of extensive scientific research due to its potential therapeutic properties in a variety of diseases.

Scientific Research Applications

Chemical Decomposition and Structure

- A study by Audier et al. (1992) in the Journal of the American Chemical Society explored the unimolecular decompositions of radical cations of similar compounds to Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate. It revealed insights into the hydrogen transfer mechanisms in these processes, which can be crucial for understanding the behavior of this compound in various chemical environments (Audier et al., 1992).

Odor Characteristics

- Research by Takeoka et al. (1995) in Lwt - Food Science and Technology investigated the odor thresholds of branched esters, closely related to this compound. This study provides a foundation for understanding the olfactory properties of various branched esters, which is relevant for applications in fragrance and flavor industries (Takeoka et al., 1995).

Photooxidation Studies

- Chen et al. (1996) in the Journal of Agricultural and Food Chemistry conducted a study on the photooxidation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, a compound with structural similarities to this compound. This research is significant for understanding the photochemical behavior of similar compounds in various conditions (Chen et al., 1996).

Polymer Chemistry

- A study by Ros et al. (2018) in Macromolecules explored the effect of backbone substituents on the hydrolysis rates of polycations, including compounds structurally related to this compound. This research is valuable for applications in biomaterials and wastewater treatment, offering insights into the stability and reactivity of such compounds (Ros et al., 2018).

Polymorphism in Pharmaceutical Compounds

- Vogt et al. (2013) in Crystal Growth & Design examined the polymorphism in pharmaceutical compounds, including those similar to this compound. Understanding the polymorphic forms is essential for the development and characterization of pharmaceutical formulations (Vogt et al., 2013).

properties

IUPAC Name |

ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-5-13-9(12)8(7-11)6-10(2,3)4/h8,11H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDRYDWLAXOYMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2399160.png)

![4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile](/img/structure/B2399163.png)

![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)

![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2399172.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)

![2-benzoyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2399176.png)

![[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2399179.png)